4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BSI-201 and has been extensively studied for its anticancer properties.
Scientific Research Applications
Photodynamic Therapy Applications
Research has indicated that derivatives of benzenesulfonamide, similar to 4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide, are promising for photodynamic therapy (PDT) in cancer treatment. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) demonstrated the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential as a Type II photosensitizer in PDT for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Benzenesulfonamide derivatives have shown significant antimicrobial activity. For example, Ranganatha et al. (2018) synthesized various derivatives including N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, which exhibited notable antimicrobial properties against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Anticancer Potential
Compounds related to this compound have been studied for their anticancer properties. Karakuş et al. (2018) investigated a series of benzenesulfonamide derivatives for their effectiveness against human colorectal carcinoma and human cervix carcinoma cell lines. They identified certain compounds with marked anticancer activity, highlighting the potential therapeutic applications of these derivatives (Karakuş et al., 2018).
Efflux Pump Inhibition
Some derivatives of benzenesulfonamides have been evaluated for their ability to inhibit efflux pumps in bacteria, which is critical in addressing antibiotic resistance. Oliveira-Tintino et al. (2021) synthesized 1,8-naphthyridines sulfonamides and assessed their efficacy in inhibiting MepA efflux pumps in Staphylococcus aureus strains. Their study provides insights into the potential use of these compounds in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2021).
Mechanism of Action
Target of Action
The compound “4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives generally involves their interaction with these target receptors, leading to various biological responses
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Properties
IUPAC Name |
4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFYTYHRRRBZDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.